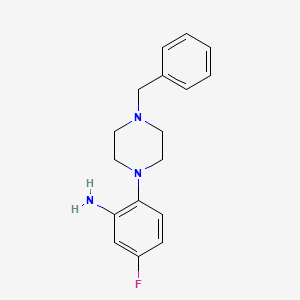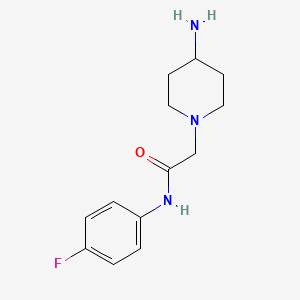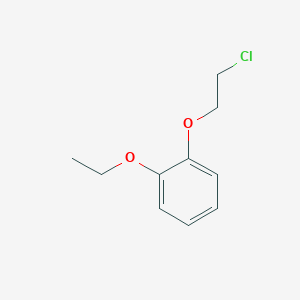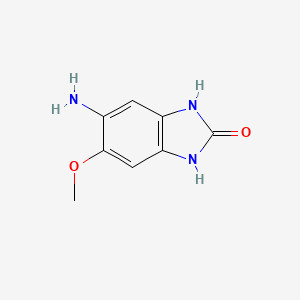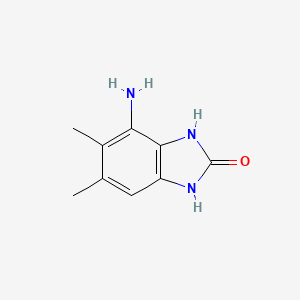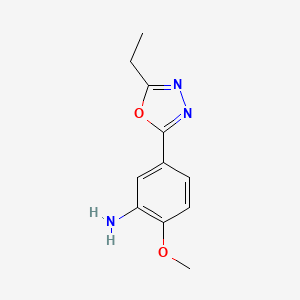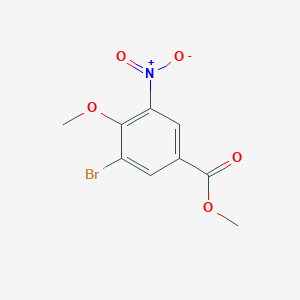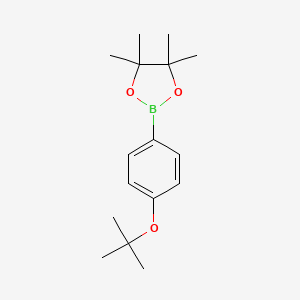
2-(4-(tert-Butoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Descripción general
Descripción
The compound “2-(4-(tert-Butoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is likely to be an organic compound containing a boron atom. The presence of the tert-butoxy and phenyl groups suggest that it might be used in organic synthesis as a reagent or intermediate .
Molecular Structure Analysis
The compound likely contains a boron atom bonded to two oxygen atoms and a carbon atom, forming a 1,3,2-dioxaborolane ring. The phenyl and tert-butoxy groups are likely attached to the carbon atom .Chemical Reactions Analysis
The compound might participate in various organic reactions, particularly those involving the boron atom. Organoboron compounds are known to undergo reactions such as hydroboration and Suzuki coupling .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Based on its structure, it’s likely to be a solid under standard conditions .Aplicaciones Científicas De Investigación
Periodontitis Treatment
This compound has been utilized in the development of a reactive oxygen species (ROS)-responsive drug delivery system . By modifying hyaluronic acid with phenylboronic acid pinacol ester, researchers created curcumin-loaded nanoparticles (HA@CUR NPs) that release curcumin rapidly in a ROS environment, which is beneficial for treating periodontitis .
Organic Synthesis
As an intermediate in organic synthesis, 4-tert-Butoxyphenylboronic acid pinacol ester is crucial for constructing complex molecules. It’s particularly valuable in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs .
Suzuki-Miyaura Coupling
This compound serves as a substrate in the Suzuki-Miyaura coupling reaction, a pivotal method for forming carbon-carbon bonds in organic chemistry. It’s used to couple various aryl iodides, facilitating the synthesis of diverse organic compounds .
DYRK1A Inhibitors Synthesis
In the search for new therapeutic agents, 4-tert-Butoxyphenylboronic acid pinacol ester is employed in synthesizing pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs, which act as inhibitors of the DYRK1A enzyme .
Drug Delivery Systems
The compound’s ability to respond to oxidative stress environments makes it an excellent candidate for creating drug delivery systems that can release therapeutic agents in response to specific cellular conditions .
Mecanismo De Acción
Target of Action
Similar compounds have been used in the synthesis of dipeptides , suggesting that it may interact with amino acids or proteins in the body.
Mode of Action
It’s known that boronic acids and their derivatives can form reversible covalent complexes with various biological molecules, particularly those containing cis-diol groups, such as sugars and certain amino acids . This suggests that 4-tert-Butoxyphenylboronic acid pinacol ester may interact with its targets through similar mechanisms.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-[(2-methylpropan-2-yl)oxy]phenyl]-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BO3/c1-14(2,3)18-13-10-8-12(9-11-13)17-19-15(4,5)16(6,7)20-17/h8-11H,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJXCVJJOCYCOQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90590561 | |
| Record name | 2-(4-tert-Butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90590561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
938063-51-5 | |
| Record name | 2-(4-tert-Butoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90590561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







